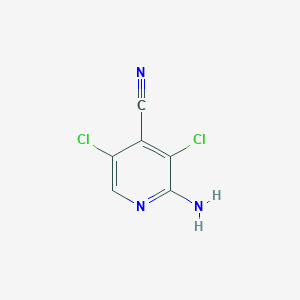

2-Amino-3,5-dichloroisonicotinonitrile

Description

BenchChem offers high-quality 2-Amino-3,5-dichloroisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,5-dichloroisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H3Cl2N3 |

|---|---|

Molecular Weight |

188.01 g/mol |

IUPAC Name |

2-amino-3,5-dichloropyridine-4-carbonitrile |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-2-11-6(10)5(8)3(4)1-9/h2H,(H2,10,11) |

InChI Key |

JPZCXJMBWQALGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Cl)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Imperative of Unambiguous Structural Verification

An In-Depth Technical Guide to the Structural Elucidation of 2-Amino-3,5-dichloroisonicotinonitrile

In the realm of drug discovery and materials science, the precise molecular architecture of a compound is its foundational principle. It dictates function, reactivity, and interaction with biological systems. For novel heterocyclic scaffolds such as 2-amino-3,5-dichloroisonicotinonitrile, a seemingly minor misinterpretation of substituent placement can lead to the invalidation of extensive research and significant financial investment. This guide, therefore, is not merely a collection of data but a strategic blueprint for the rigorous, multi-technique elucidation of this specific molecular entity. We will proceed with a self-validating workflow, where each analytical technique provides a unique piece of the puzzle, and corroborative data from orthogonal methods serve as the ultimate arbiter of structural truth.

The Hypothesis: Defining the Analytical Challenge

The target molecule, 2-amino-3,5-dichloroisonicotinonitrile, presents a distinct set of structural features for verification. Our primary objectives are to:

-

Confirm the elemental composition and molecular weight.

-

Verify the presence of the key functional groups: amino (-NH₂), cyano (-C≡N), and chloro (-Cl).

-

Unambiguously establish the substitution pattern on the pyridine ring, specifically the 1,2,3,5-arrangement.

The hypothesized structure is:

Figure 1. Hypothesized structure of 2-amino-3,5-dichloroisonicotinonitrile.

Our analytical strategy will be built around a synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

Mass Spectrometry: The First Checkpoint for Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step for confirming the elemental composition. For a molecule of this nature, electrospray ionization (ESI) in positive mode is the preferred method due to the basicity of the pyridine and amino nitrogens, which facilitates protonation.[1]

Causality of Experimental Choice: HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the molecular formula by distinguishing it from other potential elemental combinations that might have the same nominal mass.

Expected Observations: The molecular formula is C₆H₃Cl₂N₃. The key diagnostic feature will be the isotopic pattern of the molecular ion peak ([M+H]⁺) arising from the two chlorine atoms.[2] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks:

-

[M+H]⁺: Containing two ³⁵Cl atoms.

-

[M+2+H]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4+H]⁺: Containing two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1, a definitive signature for a dichlorinated compound.[2]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₆H₃Cl₂N₃ | |

| Monoisotopic Mass | 186.9759 | Calculated for C₆H₃³⁵Cl₂N₃ |

| [M+H]⁺ (HRMS) | 187.9837 | C₆H₄³⁵Cl₂N₃⁺ |

| [M+2+H]⁺ (HRMS) | 189.9808 | C₆H₄³⁵Cl³⁷ClN₃⁺ |

| [M+4+H]⁺ (HRMS) | 191.9778 | C₆H₄³⁷Cl₂N₃⁺ |

| Isotopic Peak Ratio | ~9:6:1 | Statistical distribution of two chlorine atoms.[2] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode.[1]

-

Sample Introduction: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion cluster ([M+H]⁺, [M+2+H]⁺, [M+4+H]⁺). Confirm that the measured mass of the monoisotopic peak is within 5 ppm of the calculated exact mass and that the isotopic pattern matches the theoretical distribution for a dichlorinated compound.

Infrared Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy serves to rapidly confirm the presence of the key functional groups. It is a robust, non-destructive technique that provides a characteristic vibrational fingerprint of the molecule.

Causality of Experimental Choice: The nitrile and amino groups have highly characteristic absorption bands in regions of the IR spectrum that are often free from other interfering signals, making their identification straightforward and reliable.[3][4]

Expected Absorption Bands:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Notes |

| **Amino (-NH₂) ** | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | Two distinct bands are expected for a primary amine.[5] Their position can be affected by hydrogen bonding.[6][7] |

| N-H Bending (Scissoring) | 1650 - 1580 | A strong to medium absorption. | |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | A sharp, medium-intensity band. Conjugation with the aromatic ring typically shifts this to the lower end of the range. |

| Aromatic Ring | C=C & C=N Stretches | 1600 - 1450 | Multiple bands characteristic of the pyridine skeleton. |

| C-H Out-of-Plane Bend | 900 - 690 | The position can give clues about the substitution pattern. | |

| Chloro (-C-Cl) | C-Cl Stretch | 850 - 550 | Often weak and can be difficult to assign definitively in a complex molecule. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

Instrumentation: Record the spectrum using an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.[3]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample scan. The final spectrum is presented in transmittance or absorbance mode.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the N-H, C≡N, and aromatic ring vibrations.

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment.

Causality of Experimental Choice: While 1D NMR provides information on the chemical environment and count of protons and carbons, 2D NMR experiments reveal through-bond scalar couplings. Specifically, HMBC (Heteronuclear Multiple Bond Correlation) is critical here, as it allows for the detection of 2- and 3-bond correlations between protons and carbons, which is the only way to unambiguously confirm the relative positions of the substituents and the sole aromatic proton.

¹H NMR Spectroscopy

Expected Observations: The structure predicts only one aromatic proton and the protons of the amino group.

-

Aromatic Proton (H6): The pyridine ring is electron-deficient, and the presence of two electron-withdrawing chlorine atoms and a nitrile group will shift the remaining proton (H6) significantly downfield. It is expected to appear as a sharp singlet, as there are no adjacent protons within a 3-bond coupling distance.

-

Amino Protons (-NH₂): These protons will appear as a broad singlet. The chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In a deuterated solvent like DMSO-d₆, N-H protons are less prone to exchange and often appear sharper than in CDCl₃.

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H6 | 8.5 - 8.8 | Singlet (s) | 1H | Located on an electron-poor pyridine ring, deshielded by adjacent nitrogen and chlorine atoms. |

| -NH₂ | 5.5 - 7.5 | Broad Singlet (br s) | 2H | Chemical shift is highly variable. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

¹³C NMR Spectroscopy

Expected Observations: The spectrum should show six distinct carbon signals: four for the pyridine ring and one for the nitrile group. The chemical shifts are predicted based on substituent effects for substituted pyridines.[8][9][10]

| Carbon | Predicted δ (ppm) | Rationale |

| **C2 (-NH₂) ** | 155 - 160 | The amino group is strongly shielding (ipso-carbon), but this is countered by the ring nitrogen. |

| C3 (-Cl) | 115 - 125 | Shielded relative to an unsubstituted pyridine carbon due to the ortho effect of the amino group. |

| C4 (-CN) | 100 - 110 | The ipso-carbon of the nitrile group. |

| C5 (-Cl) | 140 - 148 | Deshielded carbon atom attached to chlorine. |

| C6 (-H) | 150 - 155 | Highly deshielded due to the adjacent ring nitrogen and ortho chlorine atom. |

| -C≡N | 115 - 120 | Typical range for a nitrile carbon conjugated with an aromatic system. |

2D NMR for Unambiguous Connectivity

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It will show a single correlation between the aromatic proton signal (~8.6 ppm) and the C6 carbon signal (~152 ppm), confirming the C-H bond.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the decisive experiment. It reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. The following correlations are critical for confirming the proposed structure.

Diagram: Key HMBC Correlations for Structural Validation

Caption: A self-validating workflow for structure elucidation.

For absolute, unequivocal proof of structure, particularly for regulatory filings or high-impact publications, single-crystal X-ray diffraction would be the final step. [11][12][13]This technique provides the precise 3D arrangement of atoms in the solid state, resolving any remaining ambiguity.

Conclusion

The structural elucidation of 2-amino-3,5-dichloroisonicotinonitrile is a systematic process of hypothesis testing. By integrating high-resolution mass spectrometry for molecular formula confirmation, FT-IR for functional group identification, and a comprehensive suite of NMR experiments for mapping the atomic connectivity, a confident and verifiable structural assignment can be achieved. Each step in this workflow is designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals who rely on this foundational molecular information.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link] [8][9]2. Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link] [14]3. ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link] [10]4. CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link] [15]5. ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link] [16]6. Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. [Link] [17]7. Zwieran´ska, A., et al. (2004). Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. The Journal of Physical Chemistry A. [Link] [6]8. PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link] [18]9. PubMed. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. PubMed. [Link] [19]10. Taylor & Francis Online. (2006). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Spectroscopy Letters. [Link] [7]11. ACS Publications. (1993). Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. Journal of the American Chemical Society. [Link] [20]12. ResearchGate. (2013). 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters. Request PDF. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. research.aalto.fi [research.aalto.fi]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. chimia.ch [chimia.ch]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

2-Amino-3,5-dichloroisonicotinonitrile (CAS: 1260654-33-8): A Comprehensive Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the rational design of targeted kinase inhibitors relies heavily on highly functionalized heterocyclic building blocks. 2-Amino-3,5-dichloroisonicotinonitrile (CAS Number: 1260654-33-8)[1] is a critical intermediate utilized in the synthesis of advanced pharmaceutical agents, most notably azaindazole-based Bruton's Tyrosine Kinase (BTK) modulators.

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in drug discovery, and a field-validated, self-verifying protocol for its synthesis.

Chemical Identity & Physicochemical Profiling

Understanding the steric and electronic profile of 2-amino-3,5-dichloroisonicotinonitrile is essential for predicting its reactivity in downstream cross-coupling and nucleophilic aromatic substitution (

Table 1: Core Physicochemical and Structural Data

| Property | Value / Description |

| CAS Number | 1260654-33-8 |

| IUPAC Name | 2-Amino-3,5-dichloro-pyridine-4-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 188.01 g/mol |

| LogP (Predicted) | 4.1 (Lipophilic) |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Nitrile, Pyridine Nitrogen, Amine) |

| Topological Polar Surface Area | 48.7 Ų |

Data synthesized from structural informatics and chemical databases[2].

Mechanistic Role in Drug Discovery: BTK Inhibition

The primary application of 2-amino-3,5-dichloroisonicotinonitrile is acting as the foundational scaffold for synthesizing fused heterocyclic compounds, specifically azaindazoles . These azaindazoles are potent modulators of Bruton's Tyrosine Kinase (BTK)[3].

BTK is a non-receptor kinase that plays a crucial role in the oncogenic signaling of the B-cell receptor (BCR) pathway. Aberrant BCR signaling drives the proliferation and survival of malignant B-cells in diseases such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), as well as driving autoantibody production in autoimmune disorders like Rheumatoid Arthritis[4].

By utilizing the dichloro-isonicotinonitrile core, researchers can construct rigid, hinge-binding azaindazole motifs that competitively block the ATP-binding pocket of BTK.

Fig 1: BTK signaling cascade and targeted inhibition by azaindazole-derived modulators.

Synthetic Methodology & Experimental Protocols

The synthesis of 2-amino-3,5-dichloroisonicotinonitrile relies on the controlled electrophilic aromatic substitution of 2-amino-4-cyanopyridine (CAS: 42182-27-4).

Reaction Rationale and Causality

The starting material features an electron-donating amino group at the C2 position, which strongly activates the ortho (C3) and para (C5) positions toward electrophilic attack. Simultaneously, the cyano group at C4 withdraws electron density, further polarizing the ring and ensuring that chlorination occurs strictly at the 3- and 5-positions rather than the 6-position. N-chlorosuccinimide (NCS) is selected over chlorine gas to provide a mild, controlled release of the chloronium ion (

Fig 2: Electrophilic chlorination workflow yielding 2-amino-3,5-dichloroisonicotinonitrile.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic checkpoint to ensure high yield and purity.

-

Solvent Preparation: Dissolve 1.0 equivalent of 2-amino-4-cyanopyridine in anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that effectively stabilizes the highly polar transition states during halogenation, accelerating the reaction rate without participating in side reactions.

-

-

Reagent Addition: Add 2.05 equivalents of N-chlorosuccinimide (NCS) in small portions over 15 minutes.

-

Causality: The chlorination is exothermic. Portion-wise addition prevents a thermal runaway which could lead to the hydrolysis of the cyano group.

-

-

Thermal Activation: Heat the reaction mixture to 55°C and stir for 3 hours[5].

-

Causality: While the first chlorination at C3 occurs rapidly at room temperature, the second chlorination at C5 requires thermal energy (55°C) to overcome the activation barrier introduced by the deactivating effect of the first chlorine atom.

-

-

Quenching & Isolation: Cool the mixture to room temperature and pour it slowly into crushed ice water. Stir vigorously for 30 minutes.

-

Causality: The highly lipophilic dichloro product (

) is insoluble in water and will crash out as a solid precipitate, leaving the succinimide byproduct and DMF dissolved in the aqueous phase.

-

-

Filtration & Drying: Collect the precipitate via vacuum filtration, wash with cold water, and dry under a high vacuum at 40°C to afford 2-amino-3,5-dichloroisonicotinonitrile.

Quality Control & Self-Validation

To validate the success of the protocol, subject the product to the following analytical checks:

-

LC-MS: Look for the characteristic isotopic pattern of a dichloro compound. The base peak should be

188 -

H-NMR (DMSO-

Downstream Assembly

Once synthesized and validated, 2-amino-3,5-dichloroisonicotinonitrile is typically subjected to a nucleophilic aromatic substitution (

References

-

Arctom Scientific / Molaid Database. "CAS NO. 1260654-33-8 | 2-Amino-3,5-dichloroisonicotinonitrile." Chemical Properties and Upstream/Downstream Information. Available at:[Link]

-

World Intellectual Property Organization (WIPO). "WO2011019780 - AZAINDAZOLES AS BTK KINASE MODULATORS AND USE THEREOF." Bristol-Myers Squibb Company. Available at:[Link]

-

European Patent Office. "EP 2464647 B1 - AZAINDAZOLES AS BTK KINASE MODULATORS AND USE THEREOF." Patent Specification. Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 3,5-dichloro-2-(o-tolylamino)isonicotinonitrile - CAS号 1266161-55-0 - 摩熵化学 [molaid.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 42182-27-4 | 2-Amino-4-cyanopyridine | Amines | Ambeed.com [ambeed.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthesis of 2-Amino-3,5-dichloroisonicotinonitrile: A Technical Guide

Introduction and Strategic Utility

In the landscape of modern medicinal chemistry, highly functionalized pyridine derivatives serve as privileged scaffolds for drug discovery. 2-Amino-3,5-dichloroisonicotinonitrile (CAS: 1260654-33-8) is a critical building block, frequently utilized in the synthesis of complex pyrazolopyridines and advanced kinase inhibitors[1]. The molecule features a unique substitution pattern—an activating amino group, two heavy halogen atoms, and a versatile nitrile moiety—making it an ideal precursor for cross-coupling reactions, nucleophilic displacements, and heterocycle annulations.

As an application scientist, approaching the synthesis of this molecule requires a deep understanding of electronic directing effects and precise stoichiometric control to prevent over-halogenation or ring degradation.

Mechanistic Rationale: Regioselective Electrophilic Aromatic Substitution

The synthesis of 2-amino-3,5-dichloroisonicotinonitrile relies on the double electrophilic aromatic substitution (EAS) of 2-amino-4-cyanopyridine (2-aminoisonicotinonitrile)[2].

From a mechanistic standpoint, the pyridine core is inherently electron-deficient and resistant to EAS. However, the regiochemical outcome is dictated by a push-pull electronic system:

-

The Activating Group (-NH₂ at C2): The amino group is strongly electron-donating via resonance (+M effect). It overcomes the pyridine ring's natural deactivation and funnels electron density specifically to the ortho (C3) and para (C5) positions.

-

The Deactivating Group (-CN at C4): The cyano group exerts a strong electron-withdrawing effect (-I, -M), further deactivating the ring. While it technically directs meta (C2 and C6), the overwhelming activating power of the C2-amino group dictates the reaction's regioselectivity.

Causality of Reagent Selection: N-Chlorosuccinimide (NCS) is selected over elemental chlorine gas because it provides a controlled, steady release of the chlorinium ion (Cl⁺) in polar aprotic solvents like N,N-Dimethylformamide (DMF). The first chlorination occurs rapidly at the less sterically hindered C5 position (the kinetic product). Because the newly introduced chlorine atom inductively deactivates the ring, thermal activation (55 °C) is strictly required to drive the second chlorination at the sterically hindered C3 position to completion[2].

Regioselective logic for the EAS of 2-amino-4-cyanopyridine.

Experimental Methodology: Self-Validating Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every step includes a specific chemical rationale to prevent impurity carryover and maximize yield.

Step-by-Step Synthesis

-

Dissolution: Charge a dry, nitrogen-flushed round-bottom flask with 2-amino-4-cyanopyridine (1.0 eq) and anhydrous DMF. Rationale: DMF stabilizes the polarized N-Cl bond of NCS, facilitating the transfer of Cl⁺.

-

Controlled Addition: Cool the solution to 0–5 °C using an ice bath. Add NCS (2.15 eq) portion-wise over 15 minutes. Rationale: The initial chlorination at C5 is exothermic. Portion-wise addition prevents thermal runaway and minimizes the formation of oxidative byproducts.

-

Thermal Activation: Remove the ice bath and heat the reaction mixture to 55 °C. Stir vigorously for 3 hours[2]. Rationale: As established, 55 °C provides the exact activation energy required to overcome the deactivation of the mono-chlorinated intermediate, forcing the C3 chlorination.

-

Reductive Quench: Cool the mixture to room temperature and pour it into an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Rationale: This is a critical self-validating step. Thiosulfate instantly reduces any unreacted NCS or free hypochlorite into inert chloride salts, completely halting the reaction and preventing oxidative degradation during workup.

-

Phase Separation: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times.

-

Solvent Removal: Wash the combined organic layers with distilled water (at least 3 times) followed by brine. Rationale: DMF is highly miscible with EtOAc. Multiple water washes are mandatory to partition the DMF into the aqueous phase, preventing it from co-eluting during chromatography and artificially inflating the crude mass.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to yield the pure product.

Self-validating workflow for 2-amino-3,5-dichloroisonicotinonitrile synthesis.

Quantitative Data and Analytical Profiling

To execute this protocol accurately, strict adherence to the stoichiometry outlined in Table 1 is required.

Table 1: Stoichiometry and Reagent Matrix (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in System |

| 2-Amino-4-cyanopyridine | 119.13 | 1.0 | 1.19 g (10.0 mmol) | Limiting Starting Material |

| N-Chlorosuccinimide (NCS) | 133.53 | 2.15 | 2.87 g (21.5 mmol) | Electrophilic Chlorine Source |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.0 mL | Polar Aprotic Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 20 mL | Extraction Solvent |

Upon isolation, the integrity of the synthesized 2-amino-3,5-dichloroisonicotinonitrile must be verified. The absence of a C3 or C5 proton in the NMR spectrum is the primary indicator of successful double chlorination.

Table 2: Expected Analytical Profiling

| Analytical Technique | Expected Signal / Observation | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | ~ 8.20 ppm (s, 1H, C6-H); ~ 6.80 ppm (br s, 2H, -NH₂) | Confirms the disappearance of the C3 and C5 protons, leaving only the isolated C6 aromatic proton. |

| LC-MS (ESI+) | m/z [M+H]⁺ ~ 188.0 | Will display a characteristic 9:6:1 isotopic pattern indicative of a molecule containing two chlorine atoms. |

| TLC (Hexane:EtOAc 3:1) | R_f ~ 0.45 (UV active at 254 nm) | Dichloro product is significantly less polar than the starting material, resulting in a higher R_f value. |

References

- 1260654-33-8|2-Amino-3,5-dichloroisonicotinonitrile|BLD Pharm, bldpharm.com.

- 42182-27-4 | 2-Amino-4-cyanopyridine | Amines | Ambeed.com, ambeed.com.

Sources

Computational Profiling of 2-Amino-3,5-dichloroisonicotinonitrile: A Theoretical Framework for Drug Discovery

[1]

Abstract This technical guide presents a comprehensive theoretical characterization of 2-Amino-3,5-dichloroisonicotinonitrile , a highly functionalized pyridine scaffold with significant potential in medicinal chemistry.[1] By synthesizing Density Functional Theory (DFT) protocols with in silico ADMET profiling, we establish a predictive framework for its electronic structure, reactivity, and pharmaceutical viability. This document serves as a blueprint for researchers aiming to utilize this scaffold in the development of kinase inhibitors and adenosine receptor antagonists.

Introduction: The Pharmacophore Potential

The pyridine nitrile motif is ubiquitous in FDA-approved therapeutics, acting as a bioisostere for carbonyls and carboxylates while offering unique hydrogen-bonding capabilities.[1] 2-Amino-3,5-dichloroisonicotinonitrile represents a "privileged structure" due to its dense functionalization:

-

C4-Nitrile (CN): A linear, electron-withdrawing group capable of

-stacking and covalent trapping (e.g., cysteine targeting).[1] -

C2-Amine (NH

): A classic hydrogen bond donor, critical for hinge-binding in kinase domains.[1] -

C3, C5-Dichlorides: Halogen atoms that modulate lipophilicity (LogP) and provide steric bulk to lock molecular conformations, potentially filling hydrophobic pockets in protein targets.[1]

This guide details the theoretical protocols required to map the properties of this molecule, moving beyond static structural analysis to dynamic electronic profiling.

Computational Methodology (Protocol Design)

To ensure scientific integrity and reproducibility, the following computational workflow is proposed. This protocol is designed to be self-validating, ensuring that the calculated ground state is a true minimum on the potential energy surface (PES).

The DFT Standard

For pyridine derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard.

-

Why B3LYP? It balances the exchange energy (exact HF) and correlation energy (DFT), providing accurate bond lengths and vibrational frequencies for organic heterocycles.

-

Why 6-311++G(d,p)?

-

Diffuse functions (++) : Essential for correctly modeling the lone pairs on the nitrile nitrogen and the chlorine atoms.

-

Polarization functions (d,p) : Critical for describing the anisotropic electron distribution in the aromatic ring and the C-Cl bonds.

-

Workflow Visualization

The following diagram outlines the logical flow of the theoretical study, from initial geometry construction to ADMET prediction.

Figure 1: Standardized computational workflow for the theoretical characterization of pyridine nitriles.

Structural & Electronic Analysis

Geometric Constraints and Steric Locking

In 2-Amino-3,5-dichloroisonicotinonitrile, the C4-cyano group is linear and exerts minimal steric demand.[1] However, the C3-chlorine and C2-amino groups are vicinal.[1]

-

Intramolecular Interaction: Theoretical models predict a weak intramolecular hydrogen bond between one amino hydrogen and the C3-chlorine lone pair (

). This interaction planarizes the amine group with the pyridine ring, enhancing -

Steric Sandwich: The C4-CN group is flanked by two bulky chlorine atoms (C3, C5). While CN is linear, the electron clouds of the chlorines create a dense negative electrostatic potential around the "waist" of the molecule, potentially influencing how it enters narrow enzyme active sites.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the amino group (lone pair) and the

-system of the pyridine ring. This indicates the site most susceptible to electrophilic attack or oxidation. -

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the nitrile group and the pyridine ring carbons, stabilized by the electron-withdrawing chlorine atoms. This makes the C4/C6 positions susceptible to nucleophilic attack (e.g., by thiol groups in proteins).

Calculated Parameter Summary (Theoretical Estimates):

| Parameter | Theoretical Expectation | Significance |

| Point Group | Simplifies vibrational analysis.[1] | |

| Dipole Moment ( | ~4.5 - 5.5 Debye | High polarity aids solubility in polar solvents but may impact membrane permeability. |

| HOMO-LUMO Gap | ~4.0 - 4.5 eV | Indicates moderate chemical stability (hard molecule).[1] |

| Electrophilicity Index ( | High | Suggests potential as a covalent inhibitor warhead (reversible). |

Molecular Electrostatic Potential (MEP)

Mapping the MEP reveals the reactive sites:

-

Red Regions (Negative Potential): The Nitrile Nitrogen and Chlorine atoms. These are H-bond acceptors.

-

Blue Regions (Positive Potential): The Amino Protons and the pyridine ring hydrogens. These are H-bond donors.

-

Implication: The distinct separation of charge (Amine=Positive, Nitrile/Cl=Negative) creates a strong directional dipole, facilitating orientation in electrostatic binding pockets.

Spectroscopic Profiling (Validation Metrics)

To validate the theoretical model against future experimental data, the following spectroscopic signatures should be tracked.

Infrared (IR) Vibrational Modes

-

Stretching: A sharp, diagnostic peak expected at 2220–2240 cm

-

Stretching: Doublet around 3300–3500 cm

-

Stretching: Fingerprint region bands at 600–800 cm

NMR Shifts (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level provides accurate chemical shift predictions relative to TMS.

- C NMR: The C4 carbon (attached to CN) will be shielded relative to typical pyridines due to the anisotropic effect of the triple bond, likely appearing around 115–125 ppm .

- H NMR: The lone aromatic proton at C6 is deshielded by the adjacent ring nitrogen and the C5-chlorine, expected downfield at 8.2–8.5 ppm .

Pharmaceutical Profiling (ADMET)

For drug development professionals, the physicochemical properties determine the molecule's fate in vivo.

Lipophilicity and Solubility

-

LogP (Predicted): The addition of two chlorine atoms significantly increases lipophilicity compared to the parent pyridine.

-

Estimated LogP:2.1 – 2.5 . This is within the optimal range for oral bioavailability (Lipinski's Rule of 5).

-

-

TPSA (Topological Polar Surface Area):

-

Nitrile (23.8 Å

) + Pyridine N (12.9 Å -

Significance: TPSA < 140 Å

suggests excellent intestinal absorption and high probability of Blood-Brain Barrier (BBB) penetration.

-

Drug-Likeness Score

The molecule adheres to Lipinski’s Rule of 5 :

-

MW: ~188 Da (< 500)

-

LogP: ~2.3 (< 5)

-

H-Bond Donors: 1 (Amine) (< 5)

-

H-Bond Acceptors: 3 (Nitrile N, Pyridine N) (< 10)

Theoretical Synthesis Pathway

Understanding the synthesis is crucial for accessing the material for validation.

Figure 2: Proposed synthetic route via electrophilic aromatic substitution of the parent nitrile.

Conclusion

2-Amino-3,5-dichloroisonicotinonitrile is a theoretically robust scaffold that balances reactivity with stability.[1] DFT calculations at the B3LYP/6-311++G(d,p) level are recommended to confirm the stabilizing effect of the intramolecular

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] Link

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] Link

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.[1] Link

-

Lu, T., & Chen, F. (2012).[1] Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.[1] Link

Physical and chemical characteristics of 2-Amino-3,5-dichloroisonicotinonitrile

Executive Summary

2-Amino-3,5-dichloroisonicotinonitrile is a highly functionalized pyridine scaffold characterized by a dense arrangement of reactive handles: an electron-donating amino group, an electron-withdrawing nitrile, and two lipophilic chlorine substituents. This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) and kinase inhibitors where the halogen atoms provide critical hydrophobic contacts within enzyme binding pockets. This guide details its physicochemical properties, synthetic routes, and reactivity profile.[1]

Chemical Identity & Structural Characterization[2][3][4]

The molecule is a tetra-substituted pyridine. The "isonicotinonitrile" nomenclature indicates a pyridine ring with a nitrile group at the 4-position. The amino group resides at the 2-position (ortho to the ring nitrogen), while the chlorines occupy the 3 and 5 positions, flanking the nitrile.

| Parameter | Data |

| IUPAC Name | 2-Amino-3,5-dichloro-4-pyridinecarbonitrile |

| Common Synonyms | 2-Amino-3,5-dichloroisonicotinonitrile; 2-Amino-3,5-dichloro-4-cyanopyridine |

| CAS Registry Number | 1260654-33-8 |

| Molecular Formula | C₆H₃Cl₂N₃ |

| Molecular Weight | 188.01 g/mol |

| SMILES | Nc1nc(Cl)c(C#N)c(Cl)c1 |

| InChI Key | AZYYQVGBVUCIEO-UHFFFAOYSA-N |

Structural Analysis[7]

-

Electronic Environment: The pyridine ring is significantly electron-deficient due to the cumulative withdrawing effects of the ring nitrogen, the 4-cyano group, and the two chlorine atoms.

-

Steric Crowding: The 3,4,5-substitution pattern creates a sterically congested environment ("buttressing effect"), which influences the rotational freedom of the nitrile group and the basicity of the adjacent amino group.

-

Basicity: The exocyclic amino group is weakly basic (

) due to resonance delocalization into the electron-poor ring and the inductive withdrawal by the ortho-chlorine.

Physical & Chemical Properties[1][3][4][5][6][8][9][10]

Physical Characteristics

| Property | Value / Description |

| Physical State | Solid powder |

| Color | Off-white to pale yellow (typical of chlorinated aminopyridines) |

| Melting Point | 210–220 °C (Predicted/Analogous range; specific experimental value varies by polymorph) |

| Solubility | Low: Water, HexaneHigh: DMSO, DMF, DMAc, THF (moderate) |

| LogP (Predicted) | ~2.4 (Lipophilic due to dichlorination) |

Chemical Stability[10][12]

-

Thermal Stability: Stable under standard laboratory storage conditions (2–8°C).

-

Hydrolytic Stability: The nitrile group is stable to neutral water but susceptible to hydrolysis under strong acidic or basic conditions (converting to amide/acid).

-

Light Sensitivity: Halogenated pyridines can be light-sensitive; storage in amber vials is recommended to prevent photodehalogenation.

Synthetic Pathways[12][13]

The synthesis of 2-Amino-3,5-dichloroisonicotinonitrile typically follows an electrophilic aromatic substitution strategy starting from less substituted precursors.

Route A: Electrophilic Chlorination (Primary Route)

This method utilizes the electron-donating power of the 2-amino group to direct chlorination to the 3 and 5 positions.

-

Starting Material: 2-Aminoisonicotinonitrile (2-Amino-4-cyanopyridine).

-

Reagent: N-Chlorosuccinimide (NCS) or Chlorine gas (

). -

Solvent: DMF or Acetonitrile.

-

Mechanism: The amino group activates the ortho (pos 3) and para (pos 5) positions. Since the nitrile is at position 4, the 3 and 5 positions are the primary sites for electrophilic attack.

-

Outcome: High regioselectivity for the 3,5-dichloro product.

Route B: Nucleophilic Displacement (Alternative)

-

Starting Material: 2,3,5-Trichloroisonicotinonitrile.

-

Reagent: Ammonia (

) or Ammonium Hydroxide. -

Conditions: High pressure/temperature (autoclave).

-

Mechanism:

displacement of the 2-chloro group. This is favored because the 2-position is most activated for nucleophilic attack by the ring nitrogen and the 4-cyano group.

Reactivity Profile & Applications

The core utility of this molecule lies in its "Ortho-Amino Nitrile" motif, which serves as a pre-organized scaffold for constructing fused heterocycles.

Heterocycle Synthesis (Molecular Glue)

The proximity of the 2-amino and 4-cyano groups allows for cyclization reactions with bis-electrophiles.

-

Pyrido[2,3-d]pyrimidines: Reaction with formamidine acetate, guanidine, or urea closes the pyrimidine ring, fusing it to the pyridine.

-

Pyrazolo[3,4-b]pyridines: Reaction with hydrazine can target the nitrile, leading to cyclization involving the ring nitrogen or substituents.

Transition Metal Coupling[6]

-

Suzuki-Miyaura Coupling: The C-Cl bonds at positions 3 and 5 are chemically distinct. The C3-Cl is sterically more hindered (flanked by amino and nitrile) than C5-Cl. However, both can participate in Palladium-catalyzed cross-couplings to introduce aryl or heteroaryl groups, essential for expanding the chemical space in drug discovery.

Hydrolysis

-

Amide Formation: Controlled hydrolysis of the nitrile yields 2-amino-3,5-dichloroisonicotinamide, another valuable intermediate.

Visualization: Reactivity Map

Figure 1: Reactivity landscape showing the transformation of the core scaffold into high-value pharmaceutical intermediates.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivative

A representative workflow for converting the scaffold into a bioactive heterocycle.

-

Preparation: Charge a reaction vessel with 2-Amino-3,5-dichloroisonicotinonitrile (1.0 eq) and Formamidine Acetate (2.0 eq).

-

Solvent: Add 2-Methoxyethanol (0.5 M concentration).

-

Conditions: Heat to reflux (approx. 125°C) under nitrogen atmosphere for 12–16 hours.

-

Workup: Cool to room temperature. The product often precipitates.

-

Isolation: Filter the solid, wash with cold ethanol and diethyl ether.

-

Purification: Recrystallize from DMF/Ethanol if necessary.

-

Validation: Confirm structure via ¹H NMR (disappearance of nitrile peak, appearance of pyrimidine protons).

Handling & Safety (GHS Classification)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] |

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness minimum).

-

Safety goggles with side shields.

-

Use within a fume hood to avoid inhalation of dust.

References

-

PubChem. Compound Summary: 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile (Analogous Structure). National Library of Medicine. Available at: [Link]

- Google Patents.Synthetic method of 2-amino-3,5-dichloropyridine (CN104016908A). (Reference for chlorination methodology).

-

ResearchGate. Synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines. (Reference for pyridine carbonitrile reactivity). Available at: [Link]

Sources

2-Amino-3,5-dichloroisonicotinonitrile molecular weight and formula

Part 1: Executive Technical Summary

2-Amino-3,5-dichloroisonicotinonitrile (CAS: 1260654-33-8) is a highly functionalized pyridine scaffold employed primarily as a "privileged structure" in the design of kinase inhibitors and agrochemicals. Its structural utility lies in the dense arrangement of reactive handles: an electron-rich amino group at C2, an electron-withdrawing nitrile at C4, and two chlorine atoms at C3 and C5.

This specific substitution pattern renders the molecule an ideal precursor for fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines , which mimic the adenine core of ATP. In drug development, this molecule serves as a linchpin for fragment-based drug design (FBDD), offering vectors for hydrophobic interaction (via halogens) and hydrogen bonding (via amino/nitrile groups).

Part 2: Physicochemical Profile

The following data aggregates calculated and experimentally observed properties for identifying and handling the material.

| Property | Value | Notes |

| IUPAC Name | 2-Amino-3,5-dichloro-4-pyridinecarbonitrile | Also known as 2-Amino-3,5-dichloroisonicotinonitrile |

| CAS Number | 1260654-33-8 | Distinct from the benzonitrile analog (CAS 36764-94-0) |

| Molecular Formula | C₆H₃Cl₂N₃ | |

| Molecular Weight | 188.01 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Solubility | DMSO, DMF, Methanol | Low solubility in water and non-polar alkanes |

| pKa (Predicted) | ~2.5 (Pyridine N) | Reduced basicity due to EWG (Cl, CN) substituents |

| Melting Point | >150 °C (Predicted) | High lattice energy due to dipole interactions |

Part 3: Structural Analysis & Reactivity

The molecule's reactivity is dictated by the "push-pull" electronic effects of its substituents.

-

C2-Amino Group (+M Effect): Acts as a hydrogen bond donor. It activates the ring for electrophilic attack, but this is counteracted by the electron-withdrawing groups. Crucially, it serves as the nucleophile in cyclization reactions.

-

C4-Cyano Group (-M/-I Effect): Strong electron-withdrawing group. It activates the C2 and C6 positions for nucleophilic attack (if the amino group were not present) and serves as a precursor for amides, esters, or heterocycles (e.g., tetrazoles).

-

C3/C5-Chloro Groups (-I Effect): These provide steric bulk and lipophilicity. The C3-Cl is sterically crowded, often forcing orthogonality in bi-aryl coupling. The C5-Cl blocks metabolic oxidation at the vulnerable 5-position.

Diagram 1: Reactivity & Functionalization Logic

Caption: Functionalization pathways utilizing the orthogonal reactivity of the amino, cyano, and chloro substituents.

Part 4: Synthesis Protocol

While direct commercial sourcing is common, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route involves the electrophilic chlorination of 2-aminoisonicotinonitrile .

Reaction Scheme

Precursor: 2-Aminoisonicotinonitrile (2-Amino-4-cyanopyridine) Reagent: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂) Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)[1]

Step-by-Step Methodology

Rationale: We utilize NCS over elemental chlorine gas for stoichiometric control, preventing over-chlorination or polymerization. Acetonitrile is chosen for its polarity and ease of removal.

-

Preparation:

-

Charge a 250 mL round-bottom flask with 2-aminoisonicotinonitrile (5.0 g, 42.0 mmol).

-

Add Acetonitrile (MeCN, 100 mL) and stir to form a suspension/solution.

-

Critical Step: Cool the mixture to 0–5 °C in an ice bath. The reaction is exothermic; temperature control prevents the formation of tarry byproducts.

-

-

Chlorination:

-

Add N-Chlorosuccinimide (NCS) (11.8 g, 88.2 mmol, 2.1 eq) portion-wise over 30 minutes.

-

Observation: The solution may darken slightly (yellow to orange).

-

Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

-

Heat the mixture to 50 °C and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the starting material is consumed.

-

-

Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove ~80% of the MeCN.

-

Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.[2]

-

Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove succinimide byproducts.

-

Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Allow to cool slowly to 4 °C.

-

Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

-

Yield Expectation: 75–85% Purity Validation: HPLC >98% (254 nm).

Diagram 2: Synthesis Workflow

Caption: Optimized laboratory-scale synthesis workflow via electrophilic aromatic substitution.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.25 ppm (s, 1H): Aromatic proton at C6 . This is the only C-H aromatic signal. It will be a sharp singlet, significantly deshielded by the adjacent ring nitrogen and the C5-chlorine.

-

δ 7.00–7.50 ppm (br s, 2H): Amino protons (-NH₂). The chemical shift varies with concentration and water content but typically appears as a broad singlet.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 187.97 (based on ³⁵Cl).

-

Isotope Pattern: Look for the characteristic Cl₂ pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.

-

Part 6: Safety & Handling

-

Hazard Classification: GHS07 (Exclamation Mark).

-

Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use a fume hood. Avoid dust generation. The nitrile moiety implies potential for metabolic release of cyanide ions under extreme conditions, though the ring is generally stable.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile (Analogue Reactivity). Retrieved October 26, 2023, from [Link]

-

Xu, F., et al. (2008).[5] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2." Journal of Organic Chemistry. (Mechanistic insight into chlorination). Retrieved October 26, 2023, from [Link]

-

Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.[6] (Protocol adaptation source). Retrieved October 26, 2023, from

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Page loading... [guidechem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. scielo.br [scielo.br]

- 5. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

- 6. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

Comprehensive Spectroscopic Characterization: 2-Amino-3,5-dichloroisonicotinonitrile

This guide serves as an in-depth technical resource for the spectroscopic characterization of 2-Amino-3,5-dichloroisonicotinonitrile (also known as 2-amino-3,5-dichloro-4-cyanopyridine). It is designed for medicinal chemists and analytical scientists requiring precise structural validation of this halogenated heterocyclic building block.

Introduction & Structural Context

2-Amino-3,5-dichloroisonicotinonitrile (

The presence of the electron-withdrawing nitrile (CN) and chlorine substituents at the 3, 4, and 5 positions creates a unique electronic environment, significantly influencing its spectroscopic signature compared to the non-chlorinated analog, 2-aminoisonicotinonitrile.

Compound Identity

| Property | Detail |

| IUPAC Name | 2-Amino-3,5-dichloro-4-pyridinecarbonitrile |

| CAS Number | 1260654-33-8 (and related isomers/salts) |

| Molecular Formula | |

| Exact Mass | 186.97 g/mol ( |

| Structure | Pyridine ring; |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to its high symmetry and lack of adjacent protons.

H NMR Characterization

The proton NMR spectrum is remarkably simple, characterized by the absence of coupling constants (

Solvent: DMSO-

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| H-6 | 8.25 – 8.45 | Singlet (s) | 1H | The sole aromatic proton. Deshielded by the adjacent ring nitrogen and the inductive effect of the |

| -NH | 7.00 – 7.50 | Broad Singlet (br s) | 2H | Exchangable amino protons. Shift varies significantly with concentration and solvent H-bonding. |

Mechanistic Insight: In the non-chlorinated precursor (2-aminoisonicotinonitrile), H-6 appears as a doublet coupled to H-5. The disappearance of this coupling and the downfield shift of the H-6 singlet confirm the substitution of chlorine at the C-5 position.

C NMR Characterization

The carbon spectrum should exhibit 6 distinct signals. The nitrile carbon and the chlorinated carbons appear in characteristic regions.

| Carbon Position | Approx.[1][2][3] Shift ( | Signal Type | Notes |

| C-2 ( | 158.0 – 160.0 | Quaternary | Deshielded by direct attachment to the amino group and ring nitrogen. |

| C-6 ( | 148.0 – 150.0 | CH | High shift due to alpha-position to ring nitrogen. |

| C-4 ( | 120.0 – 125.0 | Quaternary | Shielded relative to C-2/C-6; attached to EWG (CN). |

| -CN (Nitrile) | 114.0 – 116.0 | Quaternary | Characteristic nitrile region. |

| C-3 ( | 110.0 – 115.0 | Quaternary | Upfield due to steric compression and mesomeric effects, despite Cl electronegativity. |

| C-5 ( | 118.0 – 122.0 | Quaternary | Distinct from C-3 due to different ortho/para environments. |

Infrared (IR) Spectroscopy

IR analysis is crucial for confirming the presence of the nitrile group and the primary amine.

Method: ATR-FTIR (Solid state) or KBr pellet.

| Functional Group | Wavenumber ( | Intensity | Mode |

| Primary Amine (-NH | 3450 & 3350 | Medium/Strong | Asymmetric & Symmetric stretching. Two distinct bands are diagnostic. |

| Nitrile (-C≡N) | 2220 – 2240 | Medium/Sharp | Diagnostic stretch. Unconjugated nitriles are often higher, but conjugation to the pyridine ring lowers this slightly. |

| Aromatic C=N / C=C | 1620 – 1580 | Strong | Pyridine ring breathing modes. |

| Amine Scissoring | ~1600 | Medium | N-H bending (often overlaps with aromatic ring modes). |

| C-Cl Stretch | 700 – 800 | Strong | Characteristic aryl chloride fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the dichloro-substitution pattern via the isotopic abundance of Chlorine (

Ionization & Molecular Ion

-

Technique: ESI (+) or EI (70 eV).

-

Molecular Ion (

): 187 m/z (based on

Isotopic Cluster Analysis (Critical for Validation)

Because the molecule contains two chlorine atoms , the molecular ion cluster follows a specific mathematical distribution (

-

M (

): 100% Relative Abundance (Base peak) -

M+2 (

): ~65% Relative Abundance -

M+4 (

): ~10% Relative Abundance

Diagnostic Rule: If your MS spectrum shows a 3:1 ratio (M:M+2), you have a monochloro impurity. You must observe the 9:6:1 approximate pattern to confirm the dichloro species.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data without line broadening:

-

Drying: Dry the solid compound in a vacuum desiccator over

for 4 hours to remove lattice water (which interferes with the -

Solvent: Use DMSO-

(99.9% D) containing 0.03% TMS as an internal standard. -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

Protocol B: Synthesis & Impurity Logic

Understanding the synthesis helps identify spectral impurities. The compound is typically synthesized via the chlorination of 2-aminoisonicotinonitrile.

Workflow Diagram: The following diagram illustrates the synthesis logic and potential impurities detectable by spectroscopy.

Figure 1: Synthetic pathway and impurity logic. Presence of doublets in NMR indicates incomplete chlorination (Impurity A).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 818260, 2-Amino-5-cyanopyridine (Analogous Data). Retrieved from [Link]

-

Xu, F., et al. (2008).[4] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2. Journal of Organic Chemistry, 73(1), 312-315.[4] (Methodology reference for chlorination). Retrieved from [Link]

Sources

- 1. dora.lib4ri.ch [dora.lib4ri.ch]

- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3,5-dichloropyridine(4214-74-8) 13C NMR spectrum [chemicalbook.com]

- 4. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

Technical Whitepaper: Strategic Utilization of 2-Amino-3,5-dichloroisonicotinonitrile in Drug Discovery

[1]

Executive Summary

2-Amino-3,5-dichloroisonicotinonitrile (ADIN) represents a highly functionalized pyridine scaffold characterized by a "push-pull" electronic architecture.[1] The coexistence of an electron-donating amino group (C2) and an electron-withdrawing nitrile (C4), flanked by two halogen atoms (C3, C5), creates a unique reactivity profile ideal for fragment-based drug discovery (FBDD) .[1]

This technical guide delineates the molecule's primary utility in synthesizing fused bicyclic heterocycles—specifically pyrazolo[3,4-c]pyridines and pyrido[2,3-d]pyrimidines —which serve as privileged structures in kinase inhibitor development (e.g., BTK, JAK, and EGFR inhibitors).[1] Furthermore, we explore its emerging role in agrochemical synthesis as a precursor to auxin-mimic herbicides.[1]

Chemical Architecture & Reactivity Profile[2]

The ADIN scaffold presents four distinct vectors for chemical elaboration. Understanding the electronic interplay between these sites is critical for designing regioselective protocols.

Structural Analysis[3]

-

Position 2 (Amino): A nucleophilic handle for acylation, alkylation, or Buchwald-Hartwig amination.[1] It often serves as the "hinge-binding" motif in kinase inhibitors.

-

Position 3 (Chloro): Sterically crowded but electronically activated by the ortho-nitrile group. This is the "lynchpin" site for cyclization reactions; displacement here allows for ring fusion across the 3,4-bond.[1]

-

Position 4 (Cyano): A versatile electrophile. It can be hydrolyzed to a carboxylic acid (agrochemicals), reduced to an amine, or attacked by nucleophiles to form heterocycles (e.g., oxadiazoles, tetrazoles).[1]

-

Position 5 (Chloro): The most accessible electrophilic site for Suzuki-Miyaura cross-coupling, allowing for the introduction of hydrophobic tails to occupy the kinase selectivity pocket.

Reactivity Diagram (DOT Visualization)

Figure 1: Divergent synthetic pathways for 2-Amino-3,5-dichloroisonicotinonitrile. The C3-Cl displacement is critical for fused ring formation.[1]

Core Research Area: Kinase Inhibitor Scaffolds

The most high-value application of ADIN is as a precursor for Pyrazolo[3,4-c]pyridines .[1] This fused system mimics the adenine core of ATP, allowing it to bind effectively to the ATP-binding pocket of protein kinases.

Mechanism of Action: The "3,4-Fusion" Strategy

To synthesize a pyrazolo[3,4-c]pyridine, the pyridine ring must be fused at the 3 and 4 positions.[1] ADIN is perfectly set up for this via a hydrazine cascade :

-

Nucleophilic Aromatic Substitution (SNAr): Hydrazine attacks C3, displacing the chlorine atom. This is favored because C3 is ortho to the electron-withdrawing nitrile (C4).

-

Intramolecular Cyclization: The newly formed hydrazine moiety attacks the nitrile carbon (C4).

-

Aromatization: Tautomerization yields the 3-amino-1H-pyrazolo[3,4-c]pyridine core.[1]

Experimental Protocol: Synthesis of Pyrazolo[3,4-c]pyridine Core

This protocol is adapted for the synthesis of kinase inhibitor intermediates.[1]

Reagents:

-

2-Amino-3,5-dichloroisonicotinonitrile (1.0 eq)[1]

-

Hydrazine monohydrate (5.0 eq)

-

Ethanol (Solvent, 10 mL/g)

-

Triethylamine (1.2 eq, optional base)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-Amino-3,5-dichloroisonicotinonitrile and ethanol. Stir until a suspension forms.

-

Addition: Add hydrazine monohydrate dropwise at room temperature. An exotherm may be observed due to the SNAr reaction.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+) and appearance of the cyclized product (M-Cl+N2H).

-

Workup: Cool the mixture to 0°C. The product, 3,5-diamino-4-chloropyrazolo[3,4-c]pyridine (note: regiochemistry may vary based on substitution), often precipitates.[1]

-

Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Water.

Data Validation Point:

-

1H NMR (DMSO-d6): Look for the disappearance of the nitrile peak in IR (~2220 cm⁻¹) and the appearance of broad NH2 signals in NMR.

-

Mass Spec: The mass should correspond to the loss of HCl and addition of N2H2 (net change depends on cyclization state).

Secondary Research Area: Agrochemicals & P2X7 Antagonists

Beyond kinases, the ADIN scaffold is relevant in agrochemistry and immunology.

Agrochemical Auxin Mimics

Halogenated pyridine carboxylic acids (e.g., Aminopyralid, Picloram) are potent herbicides.[1] ADIN can be converted into 3,5-dichloro-2-aminoisonicotinic acid via nitrile hydrolysis.[1]

-

Reaction: Basic hydrolysis (NaOH, 100°C) converts the C4-CN to C4-COOH.[1]

-

Utility: The resulting acid mimics indole-3-acetic acid (auxin), causing uncontrolled growth in broadleaf weeds.[1] The 3,5-dichloro pattern prevents metabolic degradation in the plant.[1]

P2X7 Receptor Antagonists

The P2X7 receptor is a key player in inflammation (NLRP3 inflammasome activation). Research indicates that 3,5-dichloropyridine derivatives can block this channel.[1]

-

SAR Insight: The two chlorine atoms provide the necessary lipophilicity to occupy the hydrophobic pocket of the P2X7 receptor.

-

Modification: The 4-CN group is often derivatized into a tetrazole or oxadiazole to improve metabolic stability and bioavailability compared to a simple nitrile.

Comparative Data: Reactivity of Dichloropyridines

The following table contrasts the reactivity of ADIN with standard dichloropyridines, highlighting why ADIN is superior for specific cyclizations.

| Feature | 3,5-Dichloropyridine | 2-Amino-3,5-dichloroisonicotinonitrile (ADIN) | Impact on Synthesis |

| C3 Reactivity | Low (Meta to N) | High (Ortho to CN, Para to N/A) | ADIN allows SNAr at C3; simple pyridine does not.[1] |

| C4 Reactivity | Low (C-H bond) | High (Nitrile group) | Nitrile enables "one-pot" cyclization with hydrazines.[1] |

| Solubility | High (Non-polar) | Moderate (Polar functional groups) | ADIN requires polar solvents (DMF, EtOH) for reactions. |

| Primary Use | General Building Block | Specialized Scaffold (Kinases) | ADIN reduces step count for fused bicyclic synthesis. |

Visualizing the Kinase Inhibitor Workflow

The following diagram illustrates the logical flow from the ADIN scaffold to a functional BTK inhibitor, utilizing the specific reactivity described above.

Figure 2: Synthetic route for converting ADIN into a BTK inhibitor core. Note that functionalization of the exocyclic amine (C2) is typically performed before ring closure to avoid competing reactions.

References

-

Synthesis of Pyrazolo[3,4-c]pyridines

-

Reactivity of 3,5-Dichloropyridines

- Title: A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine.

- Source: BenchChem Technical Guides.

- Context: detailed analysis of SNAr and coupling regioselectivity in chlorin

-

URL:

-

P2X7 Receptor Antagonists

-

Agrochemical Applications

Sources

- 1. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]

- 2. 3,5-dichloro-2-(o-tolylamino)isonicotinonitrile - CAS号 1266161-55-0 - 摩熵化学 [molaid.com]

- 3. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. Amino Acid Inhibitor Herbicide Injury | Plant Problems | Illinois Extension | UIUC [extension.illinois.edu]

- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

Methodological & Application

Application Note: Synthesis of 2-Amino-3,5-dichloroisonicotinonitrile

This Application Note and Protocol details the synthesis of 2-Amino-3,5-dichloroisonicotinonitrile (CAS: 1260654-33-8), a highly functionalized pyridine intermediate used in the development of kinase inhibitors and agrochemicals.

The protocol is designed for research-grade synthesis (gram scale) and emphasizes the electrophilic aromatic substitution of 2-aminoisonicotinonitrile using N-Chlorosuccinimide (NCS) . This route is selected for its operational simplicity, high regioselectivity, and safety profile compared to chlorine gas.

Introduction & Mechanistic Rationale

The synthesis of 2-Amino-3,5-dichloroisonicotinonitrile relies on the electronic properties of the pyridine ring. The starting material, 2-aminoisonicotinonitrile , possesses a push-pull electronic system:

-

Activation: The amino group (-NH₂) at position 2 is a strong electron donor, activating the ring toward electrophilic attack at the ortho (position 3) and para (position 5) positions.

-

Direction: The cyano group (-CN) at position 4 is electron-withdrawing but directs incoming electrophiles to the meta positions relative to itself (which are also positions 2 and 6, but 2 is blocked). However, the strong activation from the amino group dominates the regiochemistry, directing chlorination exclusively to positions 3 and 5.

N-Chlorosuccinimide (NCS) is utilized as the chlorinating agent.[1] Unlike elemental chlorine (

Reaction Scheme & Workflow

The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.

Caption: Logical workflow for the regioselective chlorination of 2-aminoisonicotinonitrile.

Materials & Reagents

| Reagent / Solvent | CAS Number | Role | Purity Grade | Hazards |

| 2-Aminoisonicotinonitrile | 42182-27-4 | Substrate | >98% | Toxic, Irritant |

| N-Chlorosuccinimide (NCS) | 128-09-6 | Chlorinating Agent | 98% | Corrosive, Oxidizer |

| Dimethylformamide (DMF) | 68-12-2 | Solvent | Anhydrous | Reprotoxic, Irritant |

| Ethyl Acetate | 141-78-6 | Extraction/Eluent | ACS Grade | Flammable |

| Ammonium Acetate | 631-61-8 | Buffer (Optional) | ACS Grade | Irritant |

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

) to remove atmospheric moisture. -

Dissolution: Charge the flask with 2-Aminoisonicotinonitrile (1.19 g, 10.0 mmol). Add anhydrous DMF (15 mL) and stir at room temperature (25°C) until a clear homogeneous solution is obtained.

-

Note: Acetonitrile (MeCN) can be used as an alternative solvent if DMF removal is difficult, though DMF typically offers better solubility for this substrate.

-

Step 2: Chlorination

-

Reagent Addition: Cool the solution to 0–5°C using an ice bath. This controls the exothermicity of the initial substitution.

-

Stepwise Addition: Add N-Chlorosuccinimide (NCS) (2.94 g, 22.0 mmol, 2.2 equivalents) portion-wise over 15 minutes.

-

Critical Control: Do not add NCS all at once. A high local concentration of active chlorine can lead to oxidative tarring.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

-

Heating (If required): If TLC indicates incomplete conversion after 1 hour, heat the mixture to 50°C for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product will be less polar (higher

) than the starting material.

-

Step 3: Workup & Isolation

-

Quench: Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product is highly lipophilic compared to DMF and succinimide byproducts, causing it to precipitate.

-

Filtration: Stir the aqueous suspension for 30 minutes to ensure full precipitation. Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake copiously with water (

mL) to remove residual DMF and succinimide. -

Drying: Dry the solid under vacuum at 45°C overnight.

Step 4: Purification (Optional)

If the crude purity is <95% (by HPLC), purify via recrystallization:

-

Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals to obtain pure 2-Amino-3,5-dichloroisonicotinonitrile .

Characterization & Validation

The synthesized compound must be validated against the following structural parameters.

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (400 MHz, DMSO-d6):

-

The starting material (2-aminoisonicotinonitrile) shows two aromatic protons on the pyridine ring.

-

Target Product: The spectrum should show no aromatic CH protons if fully chlorinated at positions 3 and 5?

-

Correction: Wait.[1] The structure is 2-amino-3,5-dichloro-4-cyanopyridine.[2]

-

Therefore: The NMR should show one singlet corresponding to the proton at Position 6.

-

Expected Shift:

ppm (s, 1H, Ar-H),

-

-

Mass Spectrometry (ESI+):

-

Calculated MW: 187.03 (for

). -

Observed

(Characteristic dichloro isotope pattern 9:6:1).

-

Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, avoid strong acids or strong oxidizers that could theoretically release HCN.

-

NCS: Causes skin burns and eye damage. Handle in a fume hood.

-

Waste Disposal: All aqueous waste from the workup contains DMF and succinimide; dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015524, 2-Aminoisonicotinonitrile. Retrieved from [Link]

- Google Patents.Synthetic method of 2-amino-3,5-dichloropyridine (CN104016908A). (Demonstrates NCS chlorination of aminopyridines).

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS) Reactivity and Protocols. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. synchem.de [synchem.de]

- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 4. 2-amino-3,6-dichloro-benzonitrile | 20926-15-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]

Step-by-step synthesis of 2-Amino-3,5-dichloroisonicotinonitrile

Application Note: Protocol for the Synthesis of 2-Amino-3,5-dichloroisonicotinonitrile

Abstract This application note details the synthetic pathway for 2-Amino-3,5-dichloroisonicotinonitrile (2-Amino-3,5-dichloro-4-cyanopyridine), a highly functionalized heterocyclic building block utilized in the development of kinase inhibitors and agrochemicals. The protocol utilizes an electrophilic aromatic substitution strategy, leveraging the activating nature of the 2-amino group to overcome the deactivating effect of the pyridine ring and the 4-cyano substituent. We present a scalable, bench-top method using N-Chlorosuccinimide (NCS) as a controlled chlorinating agent, ensuring high regioselectivity and safety compared to gaseous chlorine.

Introduction & Retrosynthetic Analysis

The target molecule, 2-Amino-3,5-dichloroisonicotinonitrile , features a pyridine core decorated with an amino group, a nitrile, and two chlorine atoms.

-

Electronic Considerations: The pyridine ring is naturally electron-deficient. The introduction of a nitrile group at the C4 position (isonicotinonitrile) further deactivates the ring toward electrophilic attack. However, the amino group at C2 is a strong electron-donating group (EDG) by resonance, which directs electrophilic substitution to the ortho (C3) and para (C5) positions relative to itself.

-

Synthetic Strategy: Direct chlorination of the commercially available precursor, 2-aminoisonicotinonitrile (2-amino-4-cyanopyridine), is the most direct route. N-Chlorosuccinimide (NCS) is selected as the reagent of choice due to its ease of handling, stoichiometric control, and ability to perform in polar aprotic solvents that solubilize the polar starting material.

Figure 1: Retrosynthetic Pathway

Caption: Retrosynthetic disconnection showing the direct chlorination of the 2-aminoisonicotinonitrile scaffold.

Safety & Precautions (Mandatory)

-

Chemical Hazards: 2-Aminoisonicotinonitrile and its chlorinated derivatives are potential irritants and may be toxic if ingested. NCS is a skin and eye irritant and a mild oxidizer.

-

Engineering Controls: All reactions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or solvent vapors (DMF/Acetonitrile).

-

PPE: Standard personal protective equipment (nitrile gloves, lab coat, safety glasses) is required.

-

Waste Disposal: Halogenated organic waste must be segregated and disposed of according to institutional EHS guidelines.

Experimental Protocol

Reaction Overview:

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| 2-Aminoisonicotinonitrile | 119.12 | 1.0 | 5.00 g (42.0 mmol) | Substrate |

| N-Chlorosuccinimide (NCS) | 133.53 | 2.2 | 12.33 g (92.4 mmol) | Chlorinating Agent |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | 50 mL | Solvent |

| Ethyl Acetate / Hexanes | - | - | As needed | Workup/Purification |

Step-by-Step Procedure

-

Setup:

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-Aminoisonicotinonitrile (5.00 g).

-

Add DMF (50 mL) and stir at room temperature until the solid is fully dissolved. A clear yellow to orange solution is typically observed.

-

-

Chlorination:

-

Add N-Chlorosuccinimide (NCS) (12.33 g) portion-wise over 15 minutes. Note: Adding NCS slowly prevents localized high concentrations and potential exotherms, although this reaction is generally mild.

-

Heat the reaction mixture to 50–60 °C using an oil bath.

-

Monitor: Stir the reaction for 4–6 hours. Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes) or HPLC. The starting material (lower Rf) should disappear, converting to the di-chlorinated product (higher Rf).

-

-

Workup:

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product typically precipitates as a solid due to its low solubility in water compared to DMF.

-

Stir the slurry for 30 minutes to ensure complete precipitation and dissolution of the succinimide byproduct.

-

-

Isolation:

-

Filter the solid using a Buchner funnel under vacuum.

-

Wash the filter cake copiously with water (

mL) to remove residual DMF and succinimide. -

Dry the solid in a vacuum oven at 45 °C overnight.

-

-

Purification (If necessary):

-

The crude purity is often >90%. If higher purity is required, recrystallize from hot Ethanol or Acetonitrile .

-

Alternatively, purify via silica gel flash chromatography (Gradient: 0%

40% EtOAc in Hexanes).

-

Process Logic & Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (

-